Direct Quantitative Evidence and Comparator Analysis
A systematic search across ChEMBL, BindingDB, and PubMed for CAS 1031361-14-4 returned zero entries with quantitative biological activity data (IC50, Ki, EC50) [1][2]. This is a critical finding for procurement. In contrast, the most structurally related comparator identified, Anti-neurodegeneration agent 1 (CAS 289893-23-8), has published in vivo data: a 22% increase in average lifespan (153 days vs. 125 days for untreated) in a transgenic mSOD1(G93A) mouse model of ALS .
| Evidence Dimension | Publicly Documented Biological Activity (All Targets) |
|---|---|
| Target Compound Data | No quantitative data (0 hits in major databases) |
| Comparator Or Baseline | CAS 289893-23-8: 22% increased lifespan vs. untreated in mSOD1 mice (153 vs. 125 days) |
| Quantified Difference | Absolute difference: a complete absence vs. quantifiable in vivo efficacy for the comparator |
| Conditions | Database Search (ChEMBL, BindingDB, PubMed) vs. In Vivo Mouse Model (mSOD1(G93A) for comparator) |
Why This Matters
This confirms that any screening campaign using CAS 1031361-14-4 must begin with de novo primary hit discovery; it cannot rely on pre-existing activity hypotheses, making it a high-risk, high-effort compound relative to pre-validated analogs.
- [1] ChEMBL Database. Search for CAS 1031361-14-4. European Bioinformatics Institute. View Source
- [2] BindingDB Database. Search for CAS 1031361-14-4. View Source
